molecular formula C18H19N3O3S B2417184 N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 933203-76-0

N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2417184
CAS No.: 933203-76-0
M. Wt: 357.43
InChI Key: XKBKDBCJOHWLJD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a unique molecular scaffold that combines acetamide and sulfanyl-linked heterocyclic motifs. This structural class of compounds, including close analogs with morpholinoethyl or diethylaminoethyl substitutions at the quinazolinone nitrogen, is actively investigated for its potential biological activities . The core structure is part of a broader family of pyrimidinone derivatives that have been patented for various research applications, particularly in the study of cellular proliferation . The primary research value of this compound lies in its complex structure, which serves as a critical intermediate or target molecule in the design and synthesis of novel pharmacological agents. Its molecular framework, which incorporates a hexahydroquinazolinone core, is a key feature in compounds studied for their inhibitory effects on specific biological pathways. Researchers utilize this reagent to explore structure-activity relationships (SAR), particularly in modulating enzyme targets and receptor interactions . The presence of both acetamide and sulfanyl groups in a single molecule allows for diverse binding interactions, making it a versatile scaffold for developing enzyme inhibitors and other bioactive probes. This product is offered with comprehensive analytical documentation to ensure research reproducibility and quality. It is supplied with characterized spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, consistent with standard practices for research compounds as outlined in related synthetic studies . Each batch is accompanied by detailed elemental analysis reports. This compound is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11(22)12-6-8-13(9-7-12)19-16(23)10-25-17-14-4-2-3-5-15(14)20-18(24)21-17/h6-9H,2-5,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBKDBCJOHWLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound's structure consists of an acetylphenyl group linked to a hexahydroquinazolinyl moiety through a sulfanyl acetamide bond. Its molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S, with a molecular weight of approximately 306.39 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives related to the compound exhibit significant antimicrobial properties. For instance, a related bis-chloroacetamide derivative showed potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates of 83.4% and 78.8%, respectively . The sulfide derivatives synthesized from this class of compounds have also shown promising antioxidant activities.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. For example:

  • Compounds derived from 1,3,4-thiadiazole showed significant inhibition against human breast carcinoma (MCF-7) cell lines .
  • A study on 5-oxopyrrolidine derivatives reported structure-dependent anticancer activity against A549 lung adenocarcinoma cells .

Study 1: Antimicrobial Screening

A screening of several sulfide derivatives indicated that one compound exhibited the highest antioxidant activity (85.9% inhibition) comparable to L-ascorbic acid . This suggests that modifications in the sulfanyl group can enhance biological efficacy.

CompoundActivity Against S. aureus (%)Activity Against P. aeruginosa (%)Antioxidant Activity (%)
Sulfide 783.478.885.9
Sulfide 562.251.560.0

Study 2: Anticancer Properties

A comparative analysis of various derivatives revealed that certain substitutions significantly improved anticancer activity:

  • The introduction of a phenyl group in specific positions enhanced cytotoxicity against cancer cells.
CompoundCell LineEC50 (µM)Comparison Drug
Compound AA54910.28Doxorubicin (0.877)
Compound BMCF78.107Bleomycin

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of hexahydroquinazoline have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
    • A study focusing on related compounds reported percent growth inhibitions (PGIs) against several cancer types, indicating that the presence of the hexahydroquinazoline core may enhance anticancer efficacy .
  • Antimicrobial Activity
    • Compounds containing sulfanyl groups have been noted for their antimicrobial properties. Research has shown that derivatives can effectively inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
    • The compound's structural analogs have been screened for antimicrobial activity against pathogens like Mycobacterium tuberculosis, demonstrating significant inhibitory effects .
  • Acetylcholinesterase Inhibition
    • The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds similar to N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide have been evaluated for their AChE inhibitory activity .
    • In silico studies suggest that the compound can effectively bind to AChE, potentially leading to therapeutic applications in cognitive decline conditions .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant PGIs against various cancer cell lines due to apoptosis induction mechanisms .
Study 2 Antimicrobial ActivityShowed effective inhibition of Mycobacterium tuberculosis and other pathogens .
Study 3 AChE InhibitionHighlighted potential for treating Alzheimer's through effective binding interactions with AChE .

Potential Applications

  • Drug Development
    • The compound's diverse biological activities make it a candidate for further development into pharmaceuticals targeting cancer and infectious diseases.
  • Neuropharmacology
    • Given its potential as an AChE inhibitor, this compound could be explored in the context of neurodegenerative disorders.
  • Synthetic Chemistry
    • The synthesis of this compound can serve as a template for designing new derivatives with enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?

  • Methodology :

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .
  • Incorporate computational pre-screening (e.g., quantum chemical calculations) to predict reaction pathways and intermediates, as demonstrated by ICReDD’s integrated approach .
  • Monitor reaction progress via HPLC or in-situ FTIR to track intermediate formation and byproducts.
    • Table 1 : Example Synthetic Parameters and Responses
FactorLevels TestedOptimal ConditionImpact on Yield
Temperature80°C, 100°C, 120°C100°CMaximizes purity
SolventDMF, THF, AcetonitrileDMFEnhances solubility
CatalystNone, Pd/C, FeCl₃FeCl₃ (5 mol%)Reduces side reactions

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography for absolute configuration determination, as applied to related acetamide derivatives (e.g., bond angles and torsion angles in crystal lattices) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent connectivity and hydrogen bonding patterns .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula and detect fragmentation patterns .
    • Key Data :
  • Expected ¹H NMR shifts: Acetyl protons (~2.5 ppm), aromatic protons (6.8–8.2 ppm), and thioether-linked CH₂ (~4.2 ppm).

Q. How should researchers design initial bioactivity screens for this compound?

  • Methodology :

  • Prioritize in vitro assays targeting enzymes/receptors structurally related to the quinazolinone core (e.g., kinase inhibition or antimicrobial activity) .
  • Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity.
  • Assess solubility and stability in assay buffers using UV-Vis spectroscopy to avoid false negatives .

Advanced Research Questions

Q. How can computational modeling predict reactivity and stability during synthesis?

  • Methodology :

  • Apply density functional theory (DFT) to calculate transition-state energies and identify rate-limiting steps. For example, ICReDD’s reaction path searches reduce trial-and-error experimentation .
  • Simulate solvent effects using COSMO-RS to optimize solvation free energy and stabilize intermediates.
  • Validate predictions with microkinetic modeling to reconcile computational and experimental yields .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

  • Methodology :

  • Conduct meta-analysis of dose-response data to identify outliers. Use Bland-Altman plots to assess inter-study variability .
  • Evaluate assay conditions (e.g., cell line specificity, serum concentration) that may alter compound bioavailability.
  • Perform molecular docking to probe binding site interactions, highlighting differences between homologous targets (e.g., human vs. murine enzymes) .

Q. How can advanced reactor designs improve scalability while maintaining yield?

  • Methodology :

  • Implement continuous-flow reactors for precise control of residence time and temperature, reducing side reactions .
  • Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates in real-time, enhancing purity .
  • Optimize mixing efficiency via computational fluid dynamics (CFD) to minimize concentration gradients in large-scale batches .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodology :

  • Follow GHS guidelines : Use fume hoods for synthesis, wear nitrile gloves, and avoid ignition sources due to potential dust explosivity .
  • Store under inert atmosphere (argon) at –20°C to prevent degradation.
  • Conduct toxicity screening using in silico tools (e.g., ProTox-II) to prioritize in vivo testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data?

  • Methodology :

  • Compare X-ray crystallography results with NMR/IR data to rule out polymorphism or solvate formation .
  • Re-examine sample preparation (e.g., drying time, solvent traces) that may alter spectral profiles.
  • Use dynamic NMR to detect conformational exchange in solution that static structures might miss .

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